![molecular formula C21H23FN4O2 B2940058 N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide CAS No. 1326909-77-6](/img/structure/B2940058.png)
N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on synthesizing a range of derivatives and evaluating their potential biological activities. For instance, the development of novel pyrazole, isoxazole, and benzoxazepine derivatives has been explored for their antimicrobial and anti-inflammatory properties. These compounds were prepared using multi-component cyclo-condensation reactions and evaluated for their efficacy against various bacterial and fungal strains. Some derivatives demonstrated significant anti-inflammatory activity as well (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds underwent evaluation for their antimicrobial and antifungal activities, showing significant potency against various pathogens, suggesting their potential as new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, comprehensive reviews have highlighted the development of compounds targeting various viral infections. This includes cyclotriazadisulfonamide compounds and their structurally related analogues, offering new strategies for treating hemorrhagic fever virus infections and potentially preventing HIV infections (De Clercq, 2009).
Anticancer Agents
The search for effective anticancer agents has led to the design, synthesis, and evaluation of pyrazole derivatives as potential inhibitors of topoisomerase IIα, a key enzyme involved in DNA replication. These compounds were tested against various cancer cell lines, demonstrating promising cytotoxicity and highlighting their potential as anticancer agents (Alam et al., 2016).
Immunomodulating Activity
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity have also been investigated. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting their potential use in modulating immune responses (Doria et al., 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-16-8-6-15(7-9-16)18-14-19-21(28)25(12-13-26(19)24-18)11-10-20(27)23-17-4-2-1-3-5-17/h6-9,12-14,17H,1-5,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVUVIIWKDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
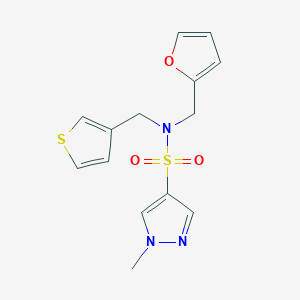

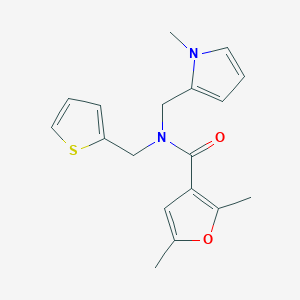
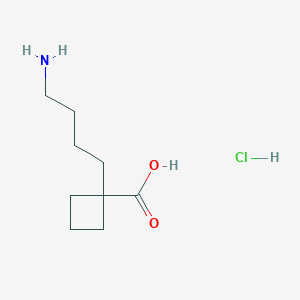
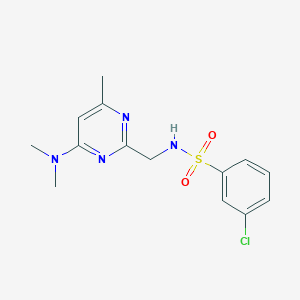
![tert-butyl 3-[(3,4-difluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2939987.png)

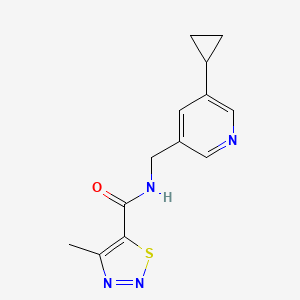
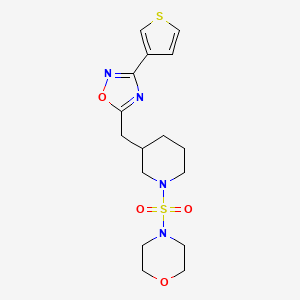
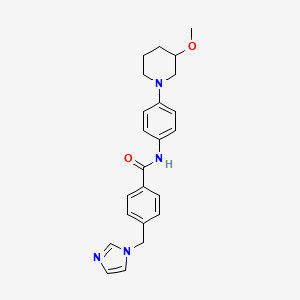
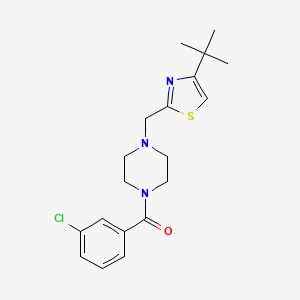

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

